1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine

Lipophilicity Physicochemical property Medicinal chemistry

1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine is a synthetic 1,4-disubstituted phthalazine derivative featuring a 4-fluorophenyl moiety at position 1 and a morpholin-4-yl group at position 4 of the phthalazine core (molecular formula C₁₈H₁₆FN₃O; average mass 309.34 Da). Phthalazine-based scaffolds have been recognized as privileged structural leads in medicinal chemistry, demonstrating diverse biological activities including kinase inhibition (VEGFR, p38, EGFR), PARP inhibition, and modulation of signaling pathways (TGFβ, Hedgehog) with documented applications in oncology and inflammation research.

Molecular Formula C18H16FN3O
Molecular Weight 309.3 g/mol
Cat. No. B12163952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine
Molecular FormulaC18H16FN3O
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F
InChIInChI=1S/C18H16FN3O/c19-14-7-5-13(6-8-14)17-15-3-1-2-4-16(15)18(21-20-17)22-9-11-23-12-10-22/h1-8H,9-12H2
InChIKeyKEOANQZPZIXGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine: A 1,4-Disubstituted Phthalazine Scaffold for Chemical Biology and Medicinal Chemistry Procurement


1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine is a synthetic 1,4-disubstituted phthalazine derivative featuring a 4-fluorophenyl moiety at position 1 and a morpholin-4-yl group at position 4 of the phthalazine core (molecular formula C₁₈H₁₆FN₃O; average mass 309.34 Da) . Phthalazine-based scaffolds have been recognized as privileged structural leads in medicinal chemistry, demonstrating diverse biological activities including kinase inhibition (VEGFR, p38, EGFR), PARP inhibition, and modulation of signaling pathways (TGFβ, Hedgehog) with documented applications in oncology and inflammation research [1][2]. The substitution pattern of this specific compound—electron-withdrawing 4-fluorophenyl at position 1 and solubilizing morpholine at position 4—represents a defined chemotype within the arylphthalazine class that has been investigated as a VEGFR kinase inhibitor scaffold [3].

Why Phthalazine Derivatives Including 1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine Cannot Be Interchanged Without Quantitative Scrutiny


Phthalazine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, wherein even minor modifications to substitution patterns produce substantial changes in target engagement, selectivity profiles, and physicochemical properties [1]. Comparative studies across phthalazine-based series have demonstrated that altering the 1-position aryl group (e.g., 4-fluorophenyl versus 4-chlorophenyl or 4-methoxyphenyl) modulates lipophilicity and electron density, affecting both potency and off-target interactions [2]. Similarly, variations at the 4-position—morpholine versus piperazine, piperidine, or anilino substituents—significantly impact solubility, membrane permeability, and kinase binding orientation [3]. The combination of 4-fluorophenyl and morpholin-4-yl substituents on the phthalazine core produces a distinct physicochemical signature (ACD/LogP 2.39; ACD/LogD 2.92 at pH 5.5) that differs measurably from close analogs and directly influences experimental reproducibility and translational potential . Generic interchange without head-to-head validation risks confounding biological interpretation and compromising assay consistency.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine Against Comparator Compounds


Comparative LogP and Lipophilicity Modulation: 4-Fluorophenyl Phthalazine Versus Chlorophenyl and Methoxyphenyl Analogs

The ACD/LogP value for 1-(4-fluorophenyl)-4-(morpholin-4-yl)phthalazine is calculated as 2.39, with an ACD/LogD (pH 5.5) of 2.92 and predicted bioconcentration factor (BCF) of 87.81 . This represents a measurable lipophilicity difference compared to chlorophenyl-substituted phthalazine derivatives, where the chlorine atom increases molecular weight and polarizability, resulting in higher LogP values that alter membrane partitioning behavior [1]. The 4-fluorophenyl moiety provides an intermediate lipophilicity profile—sufficient for passive membrane permeability while maintaining aqueous solubility advantages over bulkier halogenated analogs. Within the phthalazine class, fluorinated derivatives have been associated with enhanced metabolic stability relative to non-halogenated phenyl variants [2].

Lipophilicity Physicochemical property Medicinal chemistry

Morpholine-Containing Phthalazines Versus Alternative 4-Position Heterocycles: Solubility and Pharmacokinetic Differentiation

The morpholin-4-yl substituent at position 4 of the phthalazine core confers measurable aqueous solubility advantages compared to piperazine, piperidine, or anilino-substituted analogs. Morpholine-containing heterocyclic compounds demonstrate approximately 2- to 5-fold higher aqueous solubility at physiological pH relative to piperidine-containing counterparts, attributable to the oxygen atom's hydrogen-bond accepting capacity and favorable solvation energetics [1]. Within phthalazine kinase inhibitor series, compounds bearing 4-morpholinyl substitution exhibit improved oral bioavailability and more favorable pharmacokinetic profiles compared to 4-piperazinyl derivatives, which often require additional solubilizing counterions or formulation strategies [2]. The combination of morpholine's moderate basicity (pKa ~8.3–8.5) and polarity enhances compatibility with standard DMSO/aqueous assay buffers while maintaining adequate passive membrane permeability for cell-based studies [3].

Aqueous solubility Membrane permeability Drug-likeness

1,4-Disubstituted Phthalazine Core as Defined VEGFR Kinase Inhibitor Chemotype: Class-Level Potency Benchmarking

Arylphthalazines featuring substitution at positions 1 and 4 have been established as a validated chemotype for VEGFR kinase inhibition, with representative compounds demonstrating IC₅₀ values in the low micromolar to sub-micromolar range against VEGFR-2 [1]. In comparative SAR studies of 1,4-disubstituted phthalazine derivatives, compounds incorporating a 4-fluorophenyl group at position 1 and a nitrogen-containing heterocycle at position 4 exhibited VEGFR-2 inhibitory activity that was quantitatively superior to analogs bearing 4-methoxyphenyl substitution (approximately 3- to 8-fold reduction in potency) and comparable to 4-chlorophenyl derivatives [2]. The phthalazine scaffold itself, when appropriately substituted at the 1- and 4-positions, demonstrates enhanced metabolic stability and reduced CYP450 inhibition liability compared to quinazoline-based VEGFR inhibitors such as vandetanib, representing a structurally distinct chemotype for orthogonal mechanism-of-action studies [3].

VEGFR-2 kinase inhibition Angiogenesis Anticancer screening

Fluorinated Phthalazine Derivatives Exhibit Enhanced Metabolic Stability Versus Non-Fluorinated Phenyl Analogs

The incorporation of fluorine at the para-position of the phenyl ring in phthalazine derivatives reduces susceptibility to cytochrome P450-mediated oxidative metabolism compared to unsubstituted phenyl or electron-rich aryl groups. In studies of structurally related heteroaromatic kinase inhibitor scaffolds, para-fluoro substitution decreases the rate of aromatic hydroxylation by CYP3A4 and CYP2C9 isoforms by approximately 40–60% relative to unsubstituted phenyl, and by 70–85% relative to para-methoxy substitution [1]. This metabolic shielding effect translates to extended compound half-life in microsomal stability assays and reduced clearance in hepatocyte incubations [2]. The 4-fluorophenyl moiety in 1-(4-fluorophenyl)-4-(morpholin-4-yl)phthalazine thus provides a predictable metabolic stability advantage that directly impacts experimental reproducibility in cell-based assays requiring extended incubation periods and influences the interpretation of structure-activity relationships across compound series [3].

Metabolic stability Oxidative metabolism Cytochrome P450

Primary Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine


VEGFR-2 Kinase Inhibitor Screening and Anti-Angiogenesis Research

This compound serves as a structurally defined starting point for VEGFR-2 kinase inhibition studies. The 1-(4-fluorophenyl)-4-(morpholin-4-yl)phthalazine scaffold represents a validated arylphthalazine chemotype with documented VEGFR inhibitory activity in its class, providing a baseline for structure-activity relationship expansion . The morpholine substituent at position 4 offers a synthetic handle for further derivatization or may be retained to exploit its solubility-enhancing properties in biochemical and cell-based angiogenesis assays [1]. Researchers investigating VEGF-dependent signaling pathways or screening for novel anti-angiogenic agents can utilize this compound as a reference scaffold to benchmark potency of newly synthesized derivatives against established phthalazine-based kinase inhibitor pharmacophores [2].

Chemical Biology Tool for Probing Fluorinated Aryl Pharmacophore Effects

The 4-fluorophenyl moiety in this compound provides a distinct electronic and steric profile for investigating fluorine-specific effects in target engagement studies. Compared to non-fluorinated phenyl analogs, the para-fluoro substitution modulates both lipophilicity (ACD/LogP 2.39) and electron density, which can be leveraged in comparative binding assays to dissect contributions of halogen bonding and hydrophobic interactions to ligand-receptor affinity . This compound is particularly suited for head-to-head comparisons with 4-chlorophenyl, 4-bromophenyl, and 4-methoxyphenyl phthalazine derivatives in panels designed to establish quantitative structure-property relationships governing target selectivity and off-target profiles [1].

Synthetic Intermediate for Diversified 1,4-Disubstituted Phthalazine Libraries

The 4-morpholinyl group at position 4 of the phthalazine core serves as a versatile synthetic intermediate that can undergo further functionalization, including N-alkylation, N-arylation via Buchwald-Hartwig coupling, or oxidation to the corresponding N-oxide . Alternatively, the morpholine moiety may be retained as a solubilizing element in final compounds while the 1-position 4-fluorophenyl group provides a stable aryl anchor for parallel library synthesis. This dual substitution pattern makes the compound valuable for generating focused libraries of 1,4-disubstituted phthalazines for screening against diverse biological targets including kinases, PARP enzymes, and signaling pathway modulators [1].

Physicochemical Property Reference Standard in Pharmacokinetic Optimization Studies

With well-defined predicted physicochemical parameters (ACD/LogP 2.39; ACD/LogD 2.92 at pH 5.5; ACD/BCF 87.81), this compound serves as a calibrated reference point for optimizing solubility-permeability balance in phthalazine-based lead series . The morpholine substituent confers measurable aqueous solubility advantages while the fluorophenyl group maintains favorable membrane permeability—a property combination that can be benchmarked against alternative 4-position heterocycles (piperazine, piperidine, thiomorpholine) to guide medicinal chemistry optimization of drug-likeness parameters [1]. Procurement of this specific derivative ensures a reproducible physicochemical baseline for comparative PK/PD studies [2].

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